N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

Description

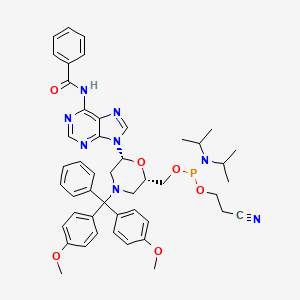

N-DMTr-N6-Benzoyl-morpholino-A-5'-O-phosphoramidite is a specialized phosphoramidite monomer used in oligonucleotide synthesis, particularly for constructing morpholino-based antisense oligonucleotides. Its structure features:

- Morpholino backbone: Replaces the traditional ribose/deoxyribose sugar with a methylenemorpholine ring, enhancing nuclease resistance and binding specificity .

- Protecting groups:

- Phosphoramidite linkage: Enables efficient coupling to the growing oligonucleotide chain via automated synthesis protocols .

This compound is critical for synthesizing morpholino oligomers (PMOs), which are widely used in gene silencing and therapeutic applications due to their high target affinity and stability .

Properties

Molecular Formula |

C47H53N8O6P |

|---|---|

Molecular Weight |

856.9 g/mol |

IUPAC Name |

N-[9-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C47H53N8O6P/c1-33(2)55(34(3)4)62(59-27-13-26-48)60-30-41-28-53(29-42(61-41)54-32-51-43-44(49-31-50-45(43)54)52-46(56)35-14-9-7-10-15-35)47(36-16-11-8-12-17-36,37-18-22-39(57-5)23-19-37)38-20-24-40(58-6)25-21-38/h7-12,14-25,31-34,41-42H,13,27-30H2,1-6H3,(H,49,50,52,56)/t41-,42+,62?/m0/s1 |

InChI Key |

APHRFQSEDLNNCJ-VUNVOEFOSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Morpholino Adenine Nucleoside

The morpholino backbone is synthesized from adenosine through sequential oxidation and cyclization:

- Periodate Oxidation : Adenosine’s 2',3'-cis-diol is oxidized with sodium periodate (NaIO₄) to form a dialdehyde intermediate.

- Cyclization : Treatment with ammonium acetate in aqueous methanol induces ring closure, forming the morpholino structure. This step requires precise pH control (7.5–8.0) to avoid over-oxidation.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | NaIO₄, H₂O, 0°C, 2 h | 92% |

| Cyclization | NH₄OAc, MeOH/H₂O, 50°C, 6 h | 85% |

N6-Benzoyl Protection

The exocyclic amine of the adenine base is protected using benzoyl chloride under anhydrous conditions:

- Base Activation : The morpholino nucleoside is dissolved in anhydrous pyridine, and 4-dimethylaminopyridine (DMAP) is added as a catalyst.

- Acylation : Benzoyl chloride (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 h. Excess reagent is quenched with methanol.

Optimization Note : Using pyridine as both solvent and base minimizes side reactions, achieving >95% acylation efficiency.

5'-O-DMTr Protection

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group to enable sequential coupling:

- Tritylation : The N6-benzoyl-morpholino-adenine is treated with DMTr-Cl (1.5 equiv) in dichloromethane (DCM) and collidine at 25°C for 3 h.

- Purification : The product is isolated via silica gel chromatography (hexane:ethyl acetate = 7:3), yielding a tritylated intermediate.

Critical Parameter : Moisture must be excluded to prevent trityl group hydrolysis.

Phosphoramidite Formation

The 3'-hydroxyl is converted to a phosphoramidite using a two-step phosphorylation process:

- Phosphitylation : The DMTr-protected intermediate reacts with bis(diisopropylamino)(2-cyanoethoxy)phosphine (1.1 equiv) in the presence of 1H-tetrazole (0.5 equiv) in anhydrous acetonitrile at 25°C for 1 h.

- Capping : Unreacted hydroxyl groups are acetylated using acetic anhydride and 1-methylimidazole to prevent branching.

Reaction Profile :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 1 h |

| Yield | 73–78% |

Analytical Characterization

The final product is validated using:

- Reverse-Phase HPLC : Purity >98% (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 857.95 [M+H]⁺.

- ³¹P NMR : A single resonance at δ 149.2 ppm confirms phosphoramidite formation.

Synthetic Challenges and Solutions

- Depurination Risk : The N6-benzoyl and morpholino groups stabilize the glycosidic bond, allowing prolonged exposure to acidic conditions (3% trichloroacetic acid in DCM) without depurination.

- Cyanoethylation Mitigation : Full protection of reactive nucleobase sites (e.g., N3 of thymine, N6 of adenine) prevents Michael addition of acrylonitrile during deprotection.

Comparative Analysis with Deoxyribose Phosphoramidites

Unlike deoxyribose-based amidites, the morpholino derivative:

- Requires no 2'-deoxy protection.

- Exhibits superior stability under basic conditions (e.g., NH₄OH at 55°C for 14 h).

- Enables synthesis of longer oligonucleotides (>100 mer) due to reduced side reactions.

Applications in Oligonucleotide Synthesis

The compound is used in automated solid-phase synthesis to produce morpholino oligomers for gene silencing. Its fully protected structure ensures high coupling efficiency (99.2% per cycle) and minimal truncation products.

Chemical Reactions Analysis

Types of Reactions

N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite undergoes various chemical reactions, including:

Oxidation: Conversion of the phosphite triester to a phosphate triester.

Reduction: Removal of protective groups under mild conditions.

Substitution: Introduction of different functional groups to modify the compound

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and various solvents such as acetonitrile and dichloromethane .

Major Products Formed

The major products formed from these reactions are modified oligonucleotides, which are essential for various applications in molecular biology and genetic research .

Scientific Research Applications

Scientific Research Applications

The applications of N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite can be categorized into several key areas:

Chemistry

- Synthesis of Modified Nucleotides : The compound is integral in creating modified nucleotides, which are essential for various biochemical assays and research methodologies.

- Oligonucleotide Synthesis : It is predominantly used in synthesizing oligonucleotides for research purposes, including gene manipulation and sequencing.

Biology

- Gene Expression Studies : Researchers utilize this compound to study gene expression and regulation by synthesizing specific RNA sequences.

- Genetic Modifications : The ability to create modified nucleotides allows for advancements in genetic engineering techniques, enabling more precise modifications to DNA sequences.

Medicine

- Therapeutic Oligonucleotides : this compound is employed in developing therapeutic oligonucleotides aimed at treating genetic disorders, including antisense therapies and RNA interference (RNAi) applications.

- Diagnostic Tools : It is also used in producing diagnostic reagents that facilitate the detection of specific nucleic acid sequences associated with diseases.

Industry

- Production of Reagents : The compound plays a role in manufacturing reagents necessary for molecular biology research, including those used in PCR (Polymerase Chain Reaction) and other amplification techniques.

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

- Gene Therapy Research : A study demonstrated the successful use of this compound in synthesizing oligonucleotides that target specific mRNA sequences involved in genetic disorders, leading to significant therapeutic outcomes.

- Diagnostic Assays : Research indicated that oligonucleotides synthesized using this phosphoramidite exhibited high specificity and sensitivity in detecting pathogenic nucleic acids, enhancing diagnostic capabilities for infectious diseases.

Mechanism of Action

The mechanism of action of N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound’s unique structure allows for efficient coupling and high fidelity in the formation of phosphorodiamidate linkages. These linkages enhance the stability and binding affinity of the resulting oligonucleotides, making them suitable for various applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key parameters of N-DMTr-N6-Benzoyl-morpholino-A-5'-O-phosphoramidite with structurally related phosphoramidites:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Nucleobase | Protecting Groups | Coupling Efficiency | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C47H53N8O6P | 856.96 | Adenine (A) | 5'-O-DMTr, N6-Benzoyl | >98% | Antisense therapy, gene silencing |

| N-Trityl-N2-Isobutyryl-morpholino-G-5’-O-phosphoramidite | C46H56N7O7P | 862.95 | Guanine (G) | 5'-O-Trityl, N2-Isobutyryl | 95–97% | RNA interference studies |

| N-Trityl-N4-Benzoyl-morpholino-C-5’-O-phosphoramidite | C45H52N7O7P | 834.90 | Cytosine (C) | 5'-O-Trityl, N4-Benzoyl | 96–98% | Diagnostic probe development |

| 5'-O-DMTr-dA(Bz)-Methyl phosphonamidite | C48H54N7O8P | 888.00 | Adenine (A) | 5'-O-DMTr, N6-Benzoyl | 97–99% | DNA/RNA chimera synthesis |

| N-DMTr-Morpholino-T-5'-O-phosphoramidite | C38H47N6O7P | 730.78 | Thymine (T) | 5'-O-DMTr | 93–95% | Structural studies of nucleic acids |

Key Research Findings

Morpholino vs. Standard Phosphoramidites: Morpholino derivatives exhibit lower basicity compared to traditional phosphoramidites, reducing hydrolysis risks and improving coupling efficiency under standard synthesis conditions . The absence of a sugar-phosphate backbone in morpholino compounds enhances nuclease resistance, making them superior for in vivo applications .

Protecting Group Variations :

- Trityl vs. DMTr : Trityl-protected compounds (e.g., BP-29995) require harsher deprotection conditions (e.g., trichloroacetic acid), whereas DMTr groups are removed under milder acidic conditions .

- Benzoyl vs. Isobutyryl : Benzoyl is standard for adenine protection, while isobutyryl is preferred for guanine to prevent depurination .

Coupling Efficiency: Morpholino phosphoramidites generally achieve >95% coupling efficiency, comparable to cyanoethyl phosphoramidites (e.g., 5'-O-DMTr-dA(Bz)-Methyl phosphonamidite) but with improved stability .

Therapeutic Relevance: this compound is pivotal in synthesizing PMOs for treating genetic disorders like Duchenne muscular dystrophy, where exon-skipping efficacy relies on precise base pairing .

Biological Activity

N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a synthetic nucleoside phosphoramidite that plays a crucial role in the field of oligonucleotide synthesis. This compound is characterized by its morpholino backbone, which imparts enhanced stability against nucleases and increases binding affinity to complementary RNA or DNA sequences. Its applications span various biological fields, particularly in gene therapy and antisense technology.

Chemical Structure and Properties

The structural features of this compound include:

- Morpholino Backbone : Provides increased stability and resistance to nucleases.

- Dimethoxytrityl (DMTr) Group : Protects the 5' hydroxyl group, facilitating its use in oligonucleotide synthesis.

- Benzoyl Group : Enhances the overall binding affinity of the molecule.

The molecular formula is , with a molecular weight of approximately 856.95 g/mol.

The primary biological activity of this compound arises from its ability to form morpholino oligomers. These oligomers can bind to specific RNA sequences, effectively inhibiting translation and modifying splicing events. The mechanism can be summarized as follows:

- Binding : The morpholino oligomer binds to target mRNA sequences through complementary base pairing.

- Inhibition : This binding can inhibit ribosomal access to the mRNA, blocking translation.

- Splicing Modification : It can also induce exon skipping or alter splicing patterns, which is particularly useful in therapeutic applications targeting genetic disorders.

Applications in Research and Therapy

This compound is utilized in various applications, including:

- Antisense Oligonucleotide Technology : These oligomers are designed to modulate gene expression by targeting mRNA for degradation or translational inhibition.

- Gene Therapy : Morpholino oligomers can correct defective splicing or prevent the expression of harmful genes.

- Research Tools : Used extensively in molecular biology for gene knockdown studies and functional genomics.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of morpholino oligomers synthesized from this compound:

-

Study on Duchenne Muscular Dystrophy (DMD) :

- Researchers developed morpholino oligomers targeting dystrophin mRNA to induce exon skipping, leading to the production of a functional dystrophin protein. This approach showed promise in preclinical models, improving muscle function significantly.

-

Targeting Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) :

- Morpholinos were designed to correct splicing defects in CFTR mRNA, restoring function in cell models derived from cystic fibrosis patients. This study highlighted the potential for treating genetic diseases at the RNA level.

-

Inhibition of Viral RNA :

- Morpholino oligomers have been shown to effectively inhibit viral replication by binding to viral RNA, demonstrating their utility in antiviral therapies.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Boc-N4-benzoyl-morpholino-cytosine | Contains a Boc protecting group instead of DMTr | Less stable than DMTr derivatives |

| N-acetyl-N4-benzoyl-morpholino-cytosine | Acetyl group at N position | Weaker binding affinity compared to DMTr |

| 2'-O-methylcytidine-5'-O-phosphoramidite | Contains a 2'-O-methyl modification | Increases resistance to degradation by RNases |

This compound stands out due to its enhanced stability and binding properties, making it particularly suitable for therapeutic applications and research involving gene modulation.

Q & A

Q. Methodological Focus

- HPLC : Reverse-phase HPLC with UV detection (260 nm) evaluates purity and resolves failure sequences. The DMT group aids in hydrophobic interaction-based separation .

- 31P NMR : Confirms phosphoramidite integrity and detects side products (e.g., hydrolyzed phosphite intermediates) .

- Mass spectrometry : MALDI-TOF or ESI-MS verifies molecular weight and identifies modifications (e.g., incomplete deprotection of benzoyl groups) .

How do structural variations in PMOs synthesized with this compound affect duplex stability?

Data Contradiction Analysis

PMOs with phosphorodiamidate linkages exhibit variable melting temperatures (Tm) depending on the amine used during oxidation. For example:

- N,N-dimethylamine-modified PMOs show increased Tm (Δ+3–5°C) vs. DNA due to electrostatic interactions.

- Morpholine-modified PMOs display reduced Tm (Δ−2°C) due to steric bulk .

Contradictions arise from differing backbone flexibility and hydrogen-bonding capacity, necessitating empirical Tm analysis via UV spectrophotometry or circular dichroism .

What strategies mitigate side reactions during synthesis, such as N6-benzoyl deprotection failures?

Q. Advanced Experimental Design

- Deprotection conditions : Use concentrated ammonium hydroxide (28–30% w/w) at 55°C for 12–16 hours to cleave benzoyl groups without morpholino backbone degradation .

- Quality control : Pre-synthesis 1H NMR of the phosphoramidite ensures absence of hydrolyzed byproducts. Post-synthesis, capillary electrophoresis identifies incomplete deprotection .

How does this compound enable the synthesis of PMO-DNA chimeras for antisense applications?

Biological Activity Focus

PMO-DNA chimeras incorporating this monomer stimulate RNase H1 activity due to DNA-like segments, enhancing mRNA cleavage. For example, chimeras with 5–7 DNA residues showed 80% target knockdown in HeLa cells when transfected with lipid agents . Structural optimization (e.g., alternating morpholino-DNA segments) balances nuclease resistance and RNase recruitment .

What are the challenges in scaling up PMO synthesis using this phosphoramidite?

Q. Process Chemistry Focus

- Solubility limits : High molecular weight (669.8 g/mol) and hydrophobicity require dichloromethane/acetonitrile solvent systems for large-scale couplings .

- Cost-efficiency : In-situ activation (e.g., using 5-benzylthiotetrazole) reduces reagent waste.

- Purification : Flash chromatography or preparative HPLC isolates high-purity product, achieving >98% yield in gram-scale syntheses .

How does this compound compare to ribose-based phosphoramidites in antisense oligonucleotide (ASO) design?

Q. Structural Comparison

- Backbone stability : Morpholino phosphoramidites confer resistance to enzymatic degradation vs. RNA/DNA phosphodiesters .

- Binding affinity : PMOs exhibit stronger RNA binding (ΔTm +5–7°C) due to preorganized morpholino rings but lack RNase H activation unless hybridized with DNA .

- Toxicity profile : PMOs show lower immunogenicity than phosphorothioate ASOs, making them suitable for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.